molecular formula C10H14N4 B11907287 1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine

1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine

Cat. No.: B11907287
M. Wt: 190.25 g/mol
InChI Key: OJEQKFWGVIEQJK-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl isocyanate, followed by cyclization to form the imidazopyridine core . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazopyridine N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. This compound can act as an agonist or antagonist at various receptors, influencing cellular pathways essential for disease progression. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound in scientific research and pharmaceutical development .

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

1-(1-ethylimidazo[4,5-c]pyridin-2-yl)ethanamine

InChI

InChI=1S/C10H14N4/c1-3-14-9-4-5-12-6-8(9)13-10(14)7(2)11/h4-7H,3,11H2,1-2H3

InChI Key

OJEQKFWGVIEQJK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=NC=C2)N=C1C(C)N

Origin of Product

United States

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